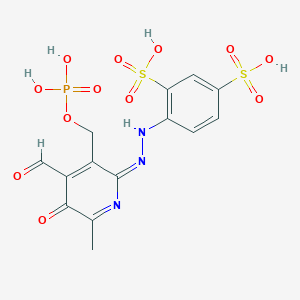
Ppads
Overview
Description
PPADS (pyridoxalphosphate-6-azophenyl-2’,4’-disulfonic acid) is a selective purinergic P2X antagonist . It is used in neuroscience for neurotransmission and ligand-gated ion channels .
Molecular Structure Analysis
The molecular weight of this compound is 599.30 and its molecular formula is C14H10N3Na4O12PS2 . The cryo-EM structures of the mammalian P2X7 receptor in complex with this compound have been determined .Physical And Chemical Properties Analysis
This compound is a solid substance that is soluble in water up to 100 mM . Its chemical name is 4-[[4-Formyl-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-2-pyridinyl]azo]-1,3-benzenedisulfonic acid tetrasodium salt .Scientific Research Applications
Public Participation in Scientific Research
Public participation in scientific research (PPSR) is an emerging field that aims to enhance public knowledge and understanding of science, as well as improve the efficacy and responsiveness of scientific research, practice, and policy. PPSR programs focus on education outreach and participatory engagement, each rooted in distinct theoretical traditions with separate success indicators. A comprehensive indicators framework is proposed to support integrated PPSR program development and assessment, promoting synergistic outcomes (Haywood & Besley, 2014).
Pharmacological Studies
PPADS (pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid) has been characterized as a selective antagonist that blocks P2 purinoceptor-mediated responses. This research in rabbit vas deferens suggests that this compound does not interact with several other receptors, making it a useful tool to study co-transmission in tissues where ATP and neurotransmitters act in concert (Lambrecht et al., 1992).
Parallel Plate Avalanche Detectors
Parallel plate avalanche detectors (this compound) are increasingly used in various scientific and technological fields due to their excellent timing characteristics and low cost. They are ideal for detecting heavy ions, fission fragments, and minimum ionizing particles, and are widely used in coincidence measurements and photofission studies (Yasin, 2012).
Gene Engineering Education
In the field of gene engineering, the application of research study approaches, such as topic selection, experiment guidance, and PPT report, assists in course teaching. This method allows students to acquire and apply knowledge in a manner akin to scientific research under teachers' guidance (Li Xiu-pin, 2015).
Neuroprotective Effects
This compound has been investigated for its potential neuroprotective effects in vivo. A study examining the quantitative electroencephalogram (EEG) after rat brain injury showed that this compound accelerates functional recovery, indicating its potential use in neuroprotection (Krügel et al., 2001).
Sense of Place in PPSR
The concept of "sense of place" in public participation in scientific research (PPSR) is crucial as most PPSR activities are grounded in specific sites and socioecological contexts. The relationships between PPSR participants and the places in which they collect and gather information are central to the PPSR experience. This highlights the need for further research on people–place relationships in PPSR (Haywood, 2014).
P2X-Purinoceptor Antagonism
Studies have shown that this compound is a selective antagonist at P2X purinoceptors in various tissues. This specificity is valuable for understanding the role of P2X purinoceptors in physiological and pathophysiological processes (Lambrecht et al., 1994).
P2Y1 Purinoceptor Analysis
This compound has been used to analyze P2Y1 receptor-like responses in rat ileal myocytes and brain capillary endothelial cells. This research suggests that this compound is not a competitive antagonist of P2Y1 receptors, providing insights into the subtype specificity of P2Y1 receptors (Vigne et al., 1998).
Pulsed Plasma Arc Deposition in Material Science
Pulsed plasma arc deposition (PPAD) has been used in the fabrication of Inconel 625 components, demonstrating its potential in manufacturing near net shape components. The study of the microstructures and mechanical properties of these deposits provides insights into the application of PPAD in material science (Fu-jia Xu et al., 2013).
Mechanism of Action
Target of Action
PPADS is primarily known as an antagonist of P2 receptors . P2 receptors are a class of purinergic receptors for adenosine triphosphate (ATP) that are further divided into two families: P2X and P2Y receptors . This compound has been found to interact with several subtypes of these receptors, including P2X1, P2X2, P2X3, P2X5, P2X7, P2Y1, and P2Y4 . These receptors play crucial roles in various physiological processes, including neurotransmission, inflammation, pain, and cancer .
Mode of Action
This compound acts as an antagonist at P2 receptors, meaning it binds to these receptors and inhibits their activation . This interaction results in a greatly reduced rate of dissociation from liganded versus unliganded ATP-gated ion channels .
Biochemical Pathways
It is known that this compound can inhibit the hydrolytic activity of ecto-atpase . This enzyme is responsible for the hydrolysis of ATP, and its inhibition by this compound enhances ATP potency at both P2X and P2Y receptors . This suggests that this compound may affect cellular signaling pathways that are regulated by ATP.
Pharmacokinetics
Detailed pharmacokinetic data for this compound is currently limited. It is known that this compound is soluble in water up to 100 mm , which suggests that it could be readily absorbed and distributed in the body. It is recommended that solutions of this compound be prepared and used on the same day, and if necessary, stored as aliquots in tightly sealed vials at -20°C .
Result of Action
The effects of this compound are dependent on the specific P2 receptor subtype it interacts with and the physiological context. For instance, in a model of age-related macular degeneration, topical application of this compound was found to inhibit complement activation and choroidal neovascularization . In a model of stroke, this compound was found to support recovery by improving functional parameters .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of ischemic incidents, early inhibition of P2 receptors by this compound might be favorable for the maintenance or early reconstruction of neuronal connectivity in the periinfarct area . Furthermore, the efficacy of this compound can be influenced by the concentration of ATP in the environment, as higher ATP concentrations can compete with this compound for binding to P2 receptors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N3O12PS2/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFZSRRRZNXSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)COP(=O)(O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3O12PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019090 | |
| Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149017-66-3 | |
| Record name | 4-[2-[4-Formyl-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-2-pyridinyl]diazenyl]-1,3-benzenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149017-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149017663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIDOXAL PHOSPHATE-6-AZOPHENYL-2',4'-DISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6K2LJ9BJK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of PPADS?
A1: this compound acts as an antagonist at P2 purinergic receptors, a family of receptors activated by extracellular nucleotides like ATP and ADP [, , , ].
Q2: Does this compound exhibit selectivity for specific P2 receptor subtypes?
A2: While initially considered a selective P2X purinergic receptor antagonist, research has shown that this compound can also inhibit P2Y receptors [, , , , , ]. Its selectivity profile varies depending on the tissue and species studied.
Q3: How does this compound interact with P2 receptors at a molecular level?
A3: this compound binds to P2X receptors, blocking the binding site of ATP []. Studies utilizing cysteine substitutions within the human P2X1 receptor suggest that this compound interacts with residues Lys-70, Asp-170, Lys-190, and Lys-249, overlapping with the ATP binding site [].
Q4: What are the downstream effects of this compound-mediated P2 receptor antagonism?
A4: The downstream effects of this compound vary depending on the specific P2 receptor subtype and tissue involved. For example, this compound attenuates the reflex pressor response to static muscle contraction, likely by inhibiting P2X receptors on muscle afferents [, ]. In the vasculature, this compound can inhibit both vasoconstriction mediated by P2X receptors and vasodilation mediated by P2Y receptors [, ].
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C14H11N3O13P2S2 and a molecular weight of 575.4 g/mol.
Q6: Is there information available regarding the stability of this compound under various conditions?
A6: The provided research papers primarily focus on the pharmacological effects of this compound and do not offer detailed information on its stability under various conditions.
Q7: How does the structure of this compound contribute to its activity on P2 receptors?
A7: Studies using this compound analogues with modifications to the pyridoxal phosphate group and the azophenyl ring have provided insights into its SAR [, ]. For instance, replacing the azophenyl group with a benzamido group significantly reduces its antagonistic potency at P2X receptors [].
Q8: What types of in vitro and in vivo models have been used to study the effects of this compound?
A8: Researchers have employed various in vitro models, including isolated tissues like the vas deferens, aorta, and taenia coli from different species like rabbits, rats, and guinea pigs, to investigate the pharmacological effects of this compound [, , , , , , , , , ]. In vivo studies have used rodent models of hypertension, liver fibrosis, and cerebral ischemia to explore the therapeutic potential of this compound [, , , ].
Q9: What are some key findings regarding the in vivo efficacy of this compound?
A9: In a rat model of liver fibrosis, this compound effectively blocked the development of cirrhosis induced by carbon tetrachloride or dimethylnitrosamine, primarily by inhibiting hepatic stellate cell proliferation []. Furthermore, this compound has shown neuroprotective effects in a rat model of focal cerebral ischemia, reducing infarct volume and improving functional recovery [].
Q10: What is known about the safety profile of this compound?
A10: The provided research papers primarily focus on the pharmacological effects of this compound and do not offer comprehensive information regarding its toxicity profile.
Q11: Has this compound been used to investigate the role of ATP in cell signaling?
A11: Yes, researchers have utilized this compound to study the role of ATP in cell signaling, particularly in the context of purinergic signaling. For example, studies have shown that this compound can inhibit ATP-induced increases in intracellular calcium in various cell types, including brown adipocytes and supraoptic neurons [, ].
Q12: Are there alternative compounds to this compound for studying P2 receptors?
A12: Yes, various other P2 receptor antagonists exist, each with its own selectivity profile and pharmacological properties. Some commonly used alternatives include suramin, reactive blue 2, NF023, and MRS2179. The choice of antagonist often depends on the specific research question and the P2 receptor subtypes under investigation [, , , , , , , , , , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



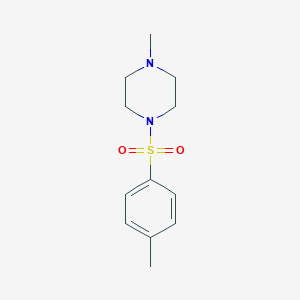

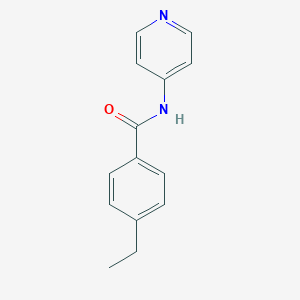
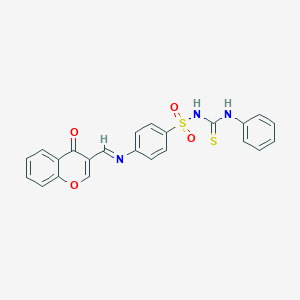
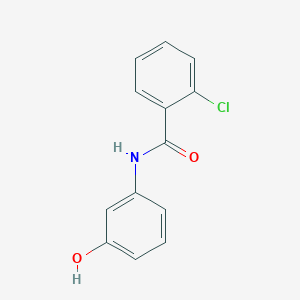
![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)
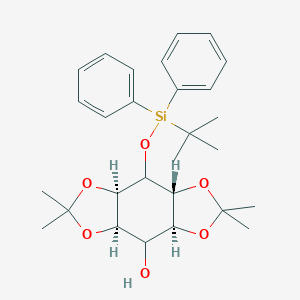
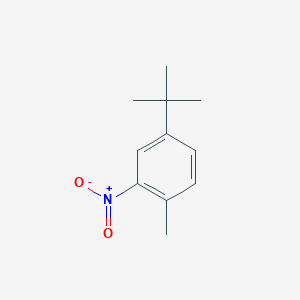
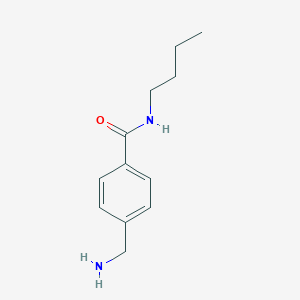
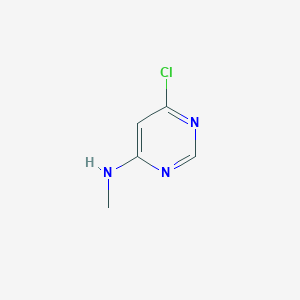



![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)